环草定

概述

描述

Cycloate is a thiocarbamate herbicide primarily used to control grasses and some broad-leaved weeds. It is moderately soluble in water but insoluble in many organic solvents. Cycloate is highly volatile and may be moderately persistent in soil and water systems depending on environmental conditions. It was introduced around 1966 and is used in various crops such as spinach, sugar beet, and red beet .

科学研究应用

Cycloate has several scientific research applications:

Agriculture: Cycloate is widely used as a herbicide to control weeds in crops like spinach, sugar beet, and red beet.

Environmental Studies: Research on cycloate’s environmental fate, including its persistence and mobility in soil and water systems, helps in understanding its impact on the environment.

Analytical Chemistry: Cycloate and its metabolites are often studied to develop and validate analytical methods for their detection and quantification in various matrices

作用机制

Target of Action

Cycloate, a selective thiocarbamate herbicide, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in signal transduction at the neuromuscular junction by rapidly hydrolyzing the acetylcholine released into the synaptic cleft .

Mode of Action

Upon plant uptake, Cycloate is metabolically cleaved to produce an active form of the herbicide via sulfoxide enzyme activity . It inhibits the biosynthesis of very-long-chain fatty acids, which are essential constituents of plant waxes and suberin .

Biochemical Pathways

Cycloate significantly affects the metabolism of very-long-side-chain alkylresorcinols in plants . This confirms the existence of parallels in both fatty acid and alkylresorcinol biosynthetic pathways . The cycloate-driven accumulation of 5-n-alkylresorcinols may improve the resistance of cereals to infections caused by microbial pathogens .

Pharmacokinetics

Cycloate is moderately soluble in water but insoluble in many organic solvents . It is a highly volatile substance and may be moderately persistent in soil and water systems depending on environmental conditions . The loss of Cycloate from the soil is primarily via evaporation and bacterial breakdown . Results from field studies showed a half-life of 10-11 days for Cycloate applied to sandy loam soil . Its leaching potential to the groundwater is considered low .

Result of Action

The molecular and cellular effects of Cycloate’s action primarily involve the inhibition of very-long-chain fatty acid biosynthesis . This inhibition disrupts the normal functioning of plant cells, affecting their growth and development .

Action Environment

The efficacy and stability of Cycloate’s action can be influenced by various environmental factors. These include the type of soil, temperature, moisture content, and microbial activity . For instance, Cycloate’s persistence in soil and water systems can vary depending on these environmental conditions . Furthermore, the rate of evaporation and bacterial breakdown of Cycloate, which contribute to its loss from the soil, can also be influenced by these factors .

生化分析

Biochemical Properties

Cycloate plays a significant role in biochemical reactions by inhibiting fatty acid elongase, an enzyme crucial for the biosynthesis of very-long-chain fatty acids. This inhibition disrupts the production of essential lipids, leading to the suppression of weed growth. Cycloate interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism. The nature of these interactions primarily involves the binding of cycloate to the active site of fatty acid elongase, thereby preventing the enzyme from catalyzing its substrate .

Cellular Effects

Cycloate affects various types of cells and cellular processes. In plant cells, it disrupts the normal function of cell membranes by inhibiting the synthesis of long-chain fatty acids. This leads to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism. Cycloate’s impact on cell function includes the inhibition of cell division and elongation, which are critical for the growth and development of weed seedlings .

Molecular Mechanism

The molecular mechanism of cycloate involves its binding to the active site of fatty acid elongase, leading to enzyme inhibition. This binding interaction prevents the enzyme from catalyzing the elongation of fatty acids, resulting in the accumulation of short-chain fatty acids and a deficiency of long-chain fatty acids. This disruption in fatty acid metabolism affects the integrity and functionality of cell membranes, ultimately leading to the death of weed seedlings .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cycloate change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme environmental conditions such as high temperatures and UV exposure. Long-term studies have shown that cycloate can have persistent effects on cellular function, including prolonged inhibition of fatty acid elongase activity and sustained disruption of lipid metabolism .

Dosage Effects in Animal Models

The effects of cycloate vary with different dosages in animal models. At low doses, cycloate may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. These studies highlight the importance of careful dosage management to avoid potential toxic effects .

Metabolic Pathways

Cycloate is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid elongase and cofactors involved in the elongation of fatty acids. The inhibition of these enzymes by cycloate leads to changes in metabolic flux, resulting in altered levels of metabolites such as short-chain and long-chain fatty acids .

Transport and Distribution

Within cells and tissues, cycloate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Cycloate’s localization and accumulation within specific tissues can influence its overall effectiveness and toxicity. Studies have shown that cycloate tends to accumulate in lipid-rich tissues, where it exerts its inhibitory effects on fatty acid elongase .

Subcellular Localization

Cycloate’s subcellular localization is primarily within the endoplasmic reticulum, where fatty acid elongase is located. The compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to this specific compartment. The inhibition of fatty acid elongase within the endoplasmic reticulum leads to disruptions in lipid biosynthesis and membrane integrity .

准备方法

Cycloate can be synthesized through the reaction of cyclohexylamine with ethyl chloroformate, followed by the reaction with carbon disulfide and ethyl iodide. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thiocarbamate structure. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

化学反应分析

Cycloate undergoes various chemical reactions, including:

Oxidation: Cycloate can be oxidized to form cycloate sulfoxide and cycloate sulfone. Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: In the presence of water and under acidic or basic conditions, cycloate can hydrolyze to form cyclohexylamine and ethyl thiocarbamate.

Substitution: Cycloate can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles such as amines or alcohols. The major products formed from these reactions include cycloate sulfoxide, cycloate sulfone, cyclohexylamine, and ethyl thiocarbamate

相似化合物的比较

Cycloate is similar to other thiocarbamate herbicides such as EPTC (S-ethyl dipropylthiocarbamate), molinate, and pebulate. cycloate is unique in its specific use for controlling weeds in crops like spinach and sugar beet. Unlike some other thiocarbamates, cycloate has a moderate persistence in soil and water systems, making it suitable for pre-plant use . Similar compounds include:

- EPTC (S-ethyl dipropylthiocarbamate)

- Molinate

- Pebulate

- Butylate These compounds share similar mechanisms of action but differ in their specific applications and environmental persistence .

属性

IUPAC Name |

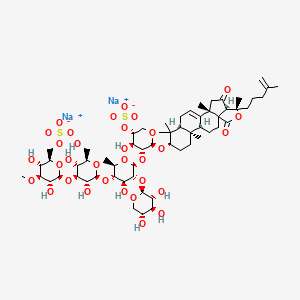

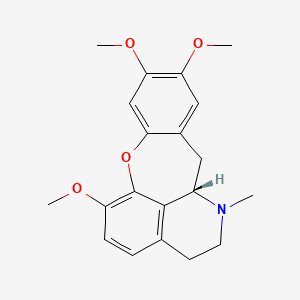

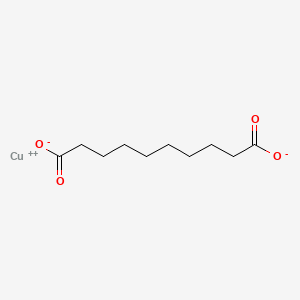

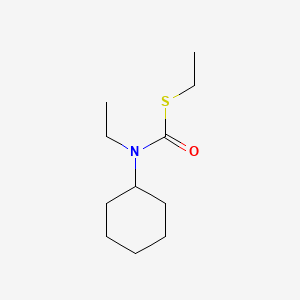

S-ethyl N-cyclohexyl-N-ethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCAFRGABIXSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS | |

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032356 | |

| Record name | Ethyl N-cyclohexyl-N-ethylthiolcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloate is a colorless liquid with an aromatic odor. Used as a selective systemic herbicide., Colorless or amber to yellow clear oily liquid; [HSDB] | |

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C at 10 mm Hg | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °C (TAG OPEN CUP) | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with most organic solvents, e.g. acetone, benzene, methanol, ethanol, xylene, kerosene, etc., Miscible with 4-methylpentan-2-one, In water, 85 mg/L at 22 °C | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.016 at 30 °C/4 °C | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.002 [mmHg], 1.57X10-3 mm Hg at 25 °C | |

| Record name | Cycloate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Oily | |

CAS No. |

1134-23-2 | |

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ro-Neet 6E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-cyclohexyl-N-ethylthiolcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ethyl N-cyclohexylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMZ37NA07H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.5 °C | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Cycloate?

A1: Cycloate, a thiocarbamate herbicide, primarily acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). [] VLCFAs are essential constituents of plant waxes and suberin, crucial components for plant growth and development. []

Q2: How does the inhibition of VLCFA biosynthesis affect plants?

A2: Inhibiting VLCFA biosynthesis disrupts the formation of plant waxes and suberin. This disruption affects cell membrane integrity, water regulation, and ultimately hinders overall plant growth, leading to weed control. []

Q3: Does Cycloate affect the biosynthesis of other plant lipids?

A3: Yes, studies suggest that Cycloate also impacts the biosynthesis of resorcinolic lipids, specifically 5-n-alkylresorcinols. [] These lipids play a role in plant defense mechanisms against fungal pathogens. []

Q4: What is the molecular formula and weight of Cycloate?

A4: The molecular formula of Cycloate is C11H21NOS, and its molecular weight is 215.37 g/mol. []

Q5: Is there any spectroscopic data available for characterizing Cycloate?

A5: Yes, researchers frequently utilize gas chromatography coupled with mass spectrometry (GC/MS) for identifying and quantifying Cycloate and its metabolites. [, , ] This technique provides valuable information regarding the compound's fragmentation pattern and aids in its structural elucidation.

Q6: How does Cycloate behave under different soil conditions?

A6: Cycloate's efficacy can vary depending on soil type. For example, its lateral movement and toxicity to barnyardgrass were greater in loamy sand soil than in silt loam soils when applied via subsurface line injection. [] Additionally, its movement and effectiveness were highest when injected into pre-irrigated soil without further irrigation. []

Q7: Does the method of Cycloate application influence its effectiveness?

A7: Yes, incorporating Cycloate mechanically into the soil generally results in greater effectiveness compared to injection methods. [] This suggests that proper soil mixing enhances its availability and subsequent activity.

Q8: How does soil moisture affect Cycloate's efficacy?

A8: Cycloate generally exhibits increased mobility in moist soils compared to dry soils. [] When injected into dry loamy sand, its movement remained similar regardless of immediate or delayed (24 hours) irrigation. []

Q9: Does Cycloate exhibit any catalytic properties?

A9: Cycloate itself doesn't exhibit catalytic properties. Its primary mode of action involves inhibiting an enzymatic step in the VLCFA biosynthesis pathway, rather than acting as a catalyst.

Q10: Have any computational studies been conducted on Cycloate?

A10: While specific QSAR models for Cycloate are not described in the provided literature, computational chemistry techniques could potentially be employed to explore its structure-activity relationships, predict its environmental fate, and gain further insights into its mode of action.

Q11: How does the structure of Cycloate contribute to its herbicidal activity?

A11: The specific structural features of Cycloate responsible for its interaction with the VLCFA biosynthesis enzyme are not fully elucidated in the provided literature. Further research is needed to determine the precise structure-activity relationships.

Q12: How does the formulation of Cycloate affect its application and efficacy?

A12: While the provided literature primarily focuses on Cycloate's effects on weeds and crops, formulation plays a crucial role in its practical application. Formulating agents can influence factors such as solubility, stability, volatility, and uptake by target plants, ultimately impacting its efficacy and environmental fate.

Q13: Are there any regulations regarding the use and disposal of Cycloate?

A13: While specific regulations aren't detailed in the provided research papers, it's essential to consult and adhere to local and international guidelines for safe handling, application, and disposal of Cycloate to minimize potential environmental and health risks.

Q14: What is known about the uptake and metabolism of Cycloate in plants?

A14: Studies in radish leaves identified twelve new metabolites of Cycloate, highlighting the plant's ability to metabolize the herbicide. [] The identified metabolic pathways include ring-hydroxylation, glucosylation, esterification with malonic acid, and conjugation with glutathione. [] Further research is necessary to fully elucidate the fate and transport of Cycloate and its metabolites in different plant species.

Q15: How is the efficacy of Cycloate evaluated?

A15: Researchers commonly assess Cycloate's efficacy through greenhouse and field studies. [, , , , , , , , , , , , , , ] These studies involve evaluating parameters such as weed control efficacy, crop tolerance, and impact on crop yield.

Q16: Is there evidence of weed resistance to Cycloate?

A16: While the provided literature doesn't explicitly mention Cycloate resistance, repeated use of any herbicide has the potential to select for resistant weed populations. [] Rotating herbicides with different modes of action is crucial for preventing or delaying the development of herbicide resistance.

Q17: What is the toxicological profile of Cycloate?

A17: Toxicological data specific to Cycloate are not discussed in the provided literature. Consulting relevant safety data sheets and toxicological databases is crucial for understanding the potential hazards associated with Cycloate exposure.

Q18: What is the environmental fate of Cycloate?

A19: Studies have shown that Cycloate can undergo biodegradation in soil. [, , ] Repeated applications of Cycloate can lead to enhanced biodegradation due to the selection and enrichment of Cycloate-degrading microorganisms in the soil. [, , ]

Q19: How does Cycloate affect non-target organisms?

A19: The provided literature focuses primarily on the effects of Cycloate on weeds and crops. Further research is needed to fully understand its impact on non-target organisms in the environment.

Q20: Are there strategies to mitigate the environmental impact of Cycloate?

A20: Implementing integrated pest management (IPM) practices, such as crop rotation, cover cropping, and judicious herbicide use, can help minimize the reliance on Cycloate and reduce its potential environmental impact.

Q21: How are analytical methods for Cycloate validated?

A23: Analytical methods for quantifying Cycloate residues, like those employing GC/MS, undergo rigorous validation procedures. [] These procedures typically involve assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。